n-(3-(Azetidin-1-yl)propyl)cyclopropanamine
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Overview
Description
n-(3-(Azetidin-1-yl)propyl)cyclopropanamine: is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol It is known for its unique structure, which includes an azetidine ring and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Azetidin-1-yl)propyl)cyclopropanamine typically involves the reaction of azetidine with cyclopropanamine under specific conditions. The process may include the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: n-(3-(Azetidin-1-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, n-(3-(Azetidin-1-yl)propyl)cyclopropanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound may be used to study the effects of azetidine and cyclopropane rings on biological systems. It can serve as a model compound for understanding the interactions between small molecules and biological targets .
Medicine: In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological pathways and its potential as a drug candidate .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of n-(3-(Azetidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The azetidine and cyclopropane rings may play a role in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- n-(3-(Pyrrolidin-1-yl)propyl)cyclopropanamine
- n-(3-(Piperidin-1-yl)propyl)cyclopropanamine
- n-(3-(Morpholin-1-yl)propyl)cyclopropanamine
Comparison: Compared to similar compounds, n-(3-(Azetidin-1-yl)propyl)cyclopropanamine is unique due to the presence of the azetidine ring. This ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-[3-(azetidin-1-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C9H18N2/c1(5-10-9-3-4-9)6-11-7-2-8-11/h9-10H,1-8H2 |
InChI Key |
ZYGLTRVHGOMVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCCNC2CC2 |
Origin of Product |
United States |
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